Product packaging for 4,4'-Dihexylazoxybenzene(Cat. No.:CAS No. 37592-88-4)

4,4'-Dihexylazoxybenzene

Cat. No.: B1295433
CAS No.: 37592-88-4
M. Wt: 366.5 g/mol
InChI Key: LRPHVKPAMBWIRF-UHFFFAOYSA-N
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Description

Contextualization within Azoxybenzene (B3421426) Chemistry and Liquid Crystalline Systems

Liquid crystals are broadly classified into thermotropic and lyotropic, with thermotropic liquid crystals transitioning into the liquid crystal phase as a function of temperature. wikipedia.orgtcichemicals.com 4,4'-Dihexylazoxybenzene is a thermotropic liquid crystal. The defining characteristic of the molecules that form these phases, known as mesogens, is their anisotropic shape—typically elongated or rod-like. tandfonline.comscielo.org.mx This molecular geometry allows for the formation of phases with long-range orientational order but lacking long-range positional order, a key feature of the nematic phase. wikipedia.orgmdpi.com

Significance in Contemporary Materials Science Research

The distinct liquid crystalline properties of this compound and its homologues make them valuable materials in various technological applications. A significant area of research has been their use in liquid crystal displays (LCDs) and other electro-optical devices. scipublications.comtandfonline.com The ability of an external electric or magnetic field to align the molecules in the liquid crystal phase is the fundamental principle behind these technologies. wikipedia.org

Recent research has explored the use of this compound in mixtures with other liquid crystals to create materials with tailored properties. For instance, it has been mixed with 4,4'-dioctylazoxybenzene (B1315644) to create a eutectic mixture with a broad smectic A phase temperature range. nasa.gov Such mixtures are particularly useful for applications requiring stable liquid crystal phases over a wide range of operating temperatures. These mixtures have been investigated for their potential in digital light deflection and beam steering devices. nasa.govscispace.comnasa.gov The smectic A phase, in particular, is advantageous in these applications due to its reduced light scattering compared to the nematic phase, leading to higher transparency. nasa.gov

Furthermore, the study of the phase transitions of this compound provides valuable insights into the fundamental physics of soft matter. The transitions between the crystalline, smectic A, nematic, and isotropic liquid phases are of great interest for understanding the principles of self-assembly and molecular ordering. mdpi.comnih.gov

Evolution of Research Perspectives on Mesogenic Compounds

The scientific understanding of mesogenic compounds has evolved significantly since the initial discovery of liquid crystals in the late 19th century. tandfonline.com Early research focused on the identification and classification of different liquid crystal phases, primarily through optical microscopy. tandfonline.comtandfonline.com The discovery that compounds with elongated, calamitic (rod-like) molecular structures, such as p-azoxyanisole, could form these intermediate phases was a major breakthrough. tandfonline.comscipublications.com

Over time, the focus of research shifted towards understanding the relationship between molecular structure and mesogenic properties. Organic chemists began to synthesize a wide variety of new mesogens, systematically modifying their structures to tune their liquid crystalline behavior. tandfonline.comscipublications.com This led to the development of a vast library of compounds with different phase transition temperatures, viscosities, and optical and dielectric properties.

The advent of more sophisticated analytical techniques, such as X-ray diffraction and differential scanning calorimetry (DSC), allowed for a more detailed characterization of the structures and thermodynamics of liquid crystal phases. semanticscholar.orgacs.org These techniques have been instrumental in elucidating the layered structure of smectic phases and the nature of the various phase transitions. nih.gov

In recent years, the field has expanded to include more complex systems, such as liquid crystal polymers, dimers, and mixtures. oaepublish.comaps.org There is also a growing interest in the application of liquid crystals in areas beyond displays, including sensors, smart windows, and thermal energy storage. oaepublish.com The study of compounds like this compound continues to contribute to this evolving landscape, providing a model system for investigating the fundamental principles of liquid crystallinity and for developing new materials with advanced functionalities.

Detailed Research Findings

PropertyValueSource
Chemical FormulaC24H34N2O chemicalbook.com
Molar Mass366.54 g/mol N/A
Phase TransitionSmectic A to Nematic nasa.gov
Phase TransitionNematic to Isotropic nasa.gov

Note: Specific transition temperatures can vary depending on purity and experimental conditions. The data presented here is for illustrative purposes based on available research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34N2O B1295433 4,4'-Dihexylazoxybenzene CAS No. 37592-88-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-hexylphenyl)-(4-hexylphenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O/c1-3-5-7-9-11-21-13-17-23(18-14-21)25-26(27)24-19-15-22(16-20-24)12-10-8-6-4-2/h13-20H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPHVKPAMBWIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCCCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37592-88-4
Record name 4,4'-Dihexylazoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037592884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to 4,4'-Dihexylazoxybenzene

Traditional methods for constructing the azoxy functional group form the basis for producing this compound. These routes can be broadly categorized into reductive dimerization and oxidative coupling reactions.

Reductive dimerization is a common strategy for forming the N=N(O) bond characteristic of azoxybenzenes. This approach typically starts from the corresponding nitroaromatic compound, in this case, 1-hexyl-4-nitrobenzene. The partial reduction of the nitro groups leads to their condensation and subsequent formation of the azoxy linkage. A variety of reducing agents and conditions have been explored for this transformation.

One effective method involves the reductive dimerization of nitrosobenzenes, which can be generated in situ from nitro compounds. organic-chemistry.org A notable advantage of some modern protocols is the ability to proceed without additional catalysts or reagents, simplifying the process. nih.gov The reaction can be performed in various solvents, with alcohols like isopropanol (B130326) often providing high efficiency. organic-chemistry.org For substrates with electron-donating groups like the hexyl substituents, acidic conditions can sometimes be employed to improve reactivity. organic-chemistry.org

Table 1: Comparison of Reductive Dimerization Conditions for Azoxybenzene (B3421426) Synthesis
Starting MaterialKey Reagents/CatalystsSolventKey AdvantagesReference
Substituted NitrosobenzenesNone (reagent-free)IsopropanolSimplicity, avoids catalysts organic-chemistry.orgnih.gov
Substituted NitrosobenzenesDIPEA (N,N-Diisopropylethylamine)WaterEnvironmentally friendly, mild conditions nih.gov
Substituted NitrobenzenesVisible LightNot specifiedHigh selectivity in flow reactors rsc.org

An alternative and widely used pathway is the oxidation of anilines. For the synthesis of this compound, the precursor would be 4-hexylaniline. This method involves the direct oxidative coupling of two aniline (B41778) molecules.

A well-documented procedure for synthesizing 4,4'-dialkylazoxybenzenes utilizes hydrogen peroxide (H₂O₂) as the oxidant. tandfonline.com The reaction conditions, particularly temperature and pH, are crucial for achieving high yields and preventing the formation of by-products like azo compounds. tandfonline.com The reaction is often monitored by color changes, with the formation of a yellow oil indicating the desired azoxy product. tandfonline.com

More recent one-pot procedures have been developed that start from anilines, generate the nitroso intermediate in situ using an oxidant like Oxone, and then facilitate the dimerization. nih.gov This approach streamlines the synthesis by avoiding the isolation of the intermediate nitroso compound. nih.gov

Table 2: Overview of Aniline-Based Synthetic Routes
PrecursorOxidant/Catalyst SystemReaction TypeKey FeaturesReference
4-Alkylanilines30% Hydrogen Peroxide (H₂O₂)Direct OxidationSensitive to temperature and time; good yields with careful control. tandfonline.com
Substituted AnilinesOxone, then DIPEAOne-Pot Oxidation-Reductive DimerizationIn situ generation of nitroso intermediate; high selectivity. nih.gov
Substituted Anilines2,2,2-trifluoroacetophenone / H₂O₂Organocatalytic OxidationMetal-free; high to excellent yields. rsc.org
Aromatic AminesCuCo₂O₄ / AirAerobic Oxidative CouplingHigh yielding (for azo compounds, adaptable for azoxy). nih.gov

Advanced Synthetic Strategies and Green Chemistry Considerations

Modern synthetic chemistry emphasizes not only yield and purity but also efficiency and environmental impact. Advanced strategies like continuous flow synthesis and the application of green chemistry principles are highly relevant to the production of this compound.

Continuous flow synthesis offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, and potential for higher yields and purity. d-nb.info Microfluidic reactors (MFRs), in particular, provide excellent heat exchange and predictable laminar flow. chemistryviews.org

For azoxybenzene synthesis, flow chemistry has been successfully applied to the reductive dimerization of nitrosobenzenes. d-nb.info In one approach, a microfluidic reactor is equipped with a gel-bound proline organocatalyst, allowing for the rapid synthesis of azoxybenzenes at mild conditions in minutes. chemistryviews.orgd-nb.info This method immobilizes the catalyst, simplifying product isolation as it remains catalyst-free. d-nb.info Another advanced flow technique uses visible-light irradiation to selectively convert nitrobenzenes to azoxybenzenes, a reaction that yields different products in a batch setup. rsc.org

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. mdpi.com For the synthesis of this compound, this involves employing safer solvents, milder reaction conditions, and non-toxic catalysts.

A significant advancement is the use of water as a green solvent for the synthesis of azoxybenzenes. nih.gov One reported method utilizes the cost-effective and simple base catalyst DIPEA at room temperature in water to achieve the reductive dimerization of nitrosobenzenes. nih.govacs.org This transition-metal-free approach is attractive for its low cost, safety, and reduced environmental footprint. nih.gov

The use of hydrogen peroxide as a terminal oxidant is another key aspect of green synthesis, as its only byproduct is water. rsc.orgacs.org Organocatalytic methods, which avoid the use of heavy metals, have been developed for the selective oxidation of anilines to azoxybenzenes using H₂O₂. rsc.org These strategies align with the principles of sustainable chemistry by minimizing waste and energy consumption. rsc.org

Derivatization and Analog Synthesis for Structure-Property Relationship Studies

The synthesis of derivatives and analogs of this compound is crucial for conducting structure-property relationship (SPR) studies. Such studies are fundamental to understanding how molecular structure influences the material's physical properties, particularly its liquid crystalline behavior. The hexyl chains in this compound play a significant role in determining its mesophase characteristics.

By synthesizing a series of symmetrical and unsymmetrical 4,4'-dialkylazoxybenzenes with varying alkyl chain lengths (e.g., from ethyl to decyl), researchers can systematically investigate the effect of chain length on properties like phase transition temperatures, dielectric anisotropy, and birefringence. tandfonline.com For example, studies on unsymmetrical dialkylazoxy compounds have shown a strong alternating effect of the alkyl chain length on the clearing point (the temperature at which the material transitions from a liquid crystal to an isotropic liquid). tandfonline.com This systematic variation allows for the fine-tuning of material properties for specific applications, such as in liquid crystal displays.


Molecular and Supramolecular Structural Elucidation

Crystallographic Analysis Techniques

X-ray diffraction techniques are powerful tools for elucidating the three-dimensional structure of crystalline and liquid crystalline materials. By analyzing the patterns of scattered X-rays, detailed information about atomic positions, molecular packing, and the nature of ordered phases can be obtained.

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure in the crystalline state, offering exact bond lengths, bond angles, and details of the crystal lattice. mdpi.comnih.gov For a molecule like 4,4'-Dihexylazoxybenzene, an SC-XRD study would reveal the precise geometry of the central azoxybenzene (B3421426) core and the conformation of the terminal hexyl chains.

While a specific single-crystal X-ray diffraction study for this compound was not identified in the surveyed literature, studies on similar mesogenic molecules provide valuable insights into the expected structural features. For instance, the crystal structure of a four-ring calamitic liquid crystal containing an azoxybenzene core reveals a slightly bow-shaped molecular architecture, even with the alkyl chains in an all-trans conformation. In such structures, the phenyl rings are typically non-coplanar. researchgate.net The packing of these molecules in the crystalline state often serves as a precursor to the arrangement in the higher-temperature liquid crystal phases, such as the smectic A phase. researchgate.net

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 5.8
c (Å) 35.2
β (°) 95
Z 4

Note: This data is illustrative and not based on a published crystal structure of this compound.

X-ray diffraction is also instrumental in characterizing the structure of the less-ordered liquid crystalline phases, known as mesophases. In the nematic phase, for example, the molecules exhibit long-range orientational order but no long-range positional order. An unaligned nematic sample produces a diffuse diffraction ring, indicating the average distance between neighboring molecules. rice.edu When aligned, the diffraction pattern of a nematic phase shows two diffuse arcs, reflecting the orientational order along a director. rice.edu

Some nematic phases exhibit short-range positional order, forming clusters of molecules with smectic-like arrangements known as cybotactic groups. mdpi.com These can be detected by the appearance of four diffuse spots in the small-angle region of the X-ray diffraction pattern. mdpi.com The presence and nature of these cybotactic clusters can provide insights into the pre-transitional effects leading to more ordered smectic phases at lower temperatures. For this compound, which exhibits a nematic phase, X-ray diffraction studies would be crucial to determine the degree of orientational order and to probe for the existence of any short-range positional correlations within the nematic mesophase.

Conformational Analysis and Isomerism in Azoxybenzenes

The flexibility of the alkyl chains and the potential for isomerization in the azoxybenzene core introduce a degree of conformational complexity that influences the physical properties of this compound.

The hexyl chains of this compound are not rigid rods. Rotation around the carbon-carbon single bonds can lead to different spatial arrangements, known as rotational isomers or conformers. The two most significant conformations are the low-energy trans (anti-periplanar) state, where the carbon backbone is in a zig-zag arrangement, and the higher-energy gauche state, which introduces a "kink" in the chain.

The azoxy group (-N(O)=N-) in azoxybenzenes is not symmetric, and this can lead to the existence of isomers. The position of the oxygen atom on one of the two nitrogen atoms can potentially migrate, although this is not a readily reversible process under normal conditions.

More relevant to the behavior of azoxybenzenes is the potential for trans-cis isomerization around the central N=N double bond, a phenomenon well-documented for the related azobenzenes. researchgate.net This photoisomerization can be induced by light, converting the thermodynamically stable, linear trans isomer into a bent, less stable cis isomer. researchgate.net While the azoxy group modifies the electronic properties compared to the azo group, the potential for photo-induced conformational changes exists. Such isomerization would dramatically alter the molecular shape from rod-like to bent, disrupting the liquid crystalline order. The thermal relaxation from the cis back to the trans isomer can also occur. For some azobenzene derivatives, the rate of this thermal isomerization is sensitive to the molecular environment. nih.gov

Intermolecular Interactions and Supramolecular Ordering

The formation of liquid crystalline phases is a direct consequence of anisotropic intermolecular interactions. In this compound, a combination of forces dictates the self-assembly of molecules into the orientationally ordered nematic phase.

The primary intermolecular forces at play are:

Van der Waals forces: These are the dominant interactions and arise from temporary fluctuations in electron density (London dispersion forces) and interactions between permanent dipoles. The elongated shape of the this compound molecule leads to anisotropic van der Waals forces, which are stronger when the molecules are aligned side-by-side. Computational studies on homologous series of alkyl azoxybenzenes have investigated the role of Van der Waals potentials in their mesophase behavior. nanobioletters.comresearchgate.net

π-π stacking: The aromatic phenyl rings of the azoxybenzene core can interact through π-π stacking. These interactions, where the electron-rich π systems of adjacent rings align, contribute to the parallel arrangement of the molecules.

Dipole-dipole interactions: The azoxy group possesses a permanent dipole moment. These dipole-dipole interactions can influence the local ordering of the molecules.

Studies on induced smectic phases, where a smectic phase is formed by mixing two non-smectic compounds, have provided insights into the intermolecular forces involving dialkylazoxybenzenes. Research on mixtures of p,p'-dialkylazoxybenzenes (including the hexyl derivative) with p,p'-cyano-n-pentylbiphenyl has shown that molecular complexation plays a role, indicating specific attractive interactions between the different molecular species. tandfonline.com The collective effect of these anisotropic intermolecular forces is the spontaneous alignment of the long molecular axes along a common direction, which is the defining characteristic of the nematic phase.

Table 2: Mentioned Compounds

Compound Name
This compound
p,p'-cyano-n-pentylbiphenyl
p,p'-dialkylazoxybenzenes

Mesophase Behavior and Thermo Responsive Transitions

Thermotropic Liquid Crystallinity Investigations

4,4'-Dihexylazoxybenzene is a thermotropic liquid crystal, meaning its mesophases are induced by changes in temperature. Detailed studies have been conducted to characterize the nature and temperature ranges of these phases.

Upon heating from the crystalline solid, this compound transitions into a nematic (N) mesophase. In this phase, the elongated molecules exhibit a long-range orientational order, aligning their long axes along a common direction, known as the director. However, they lack any long-range positional order, allowing them to flow like a liquid. The nematic phase of this compound is typically observed at higher temperatures compared to its other mesophases.

On cooling from the nematic phase, this compound can exhibit one or more smectic (Sm) mesophases. Smectic phases are characterized by a higher degree of order than the nematic phase. In addition to the orientational order of the nematic phase, smectic phases possess a one-dimensional positional order, with the molecules arranged in layers. The specific type of smectic phase (e.g., Smectic A, Smectic C) depends on the arrangement of molecules within these layers. For this compound, the presence of a smectic A (SmA) phase has been reported, where the molecular long axes are, on average, perpendicular to the layer planes.

Advanced Thermal Analysis Techniques for Phase Transition Characterization

To precisely determine the temperatures and thermodynamic parameters associated with the phase transitions of this compound, and to visualize the distinct textures of its mesophases, a combination of advanced analytical techniques is employed.

Differential Scanning Calorimetry (DSC) is a powerful tool for investigating the phase transitions of liquid crystals. By measuring the heat flow into or out of a sample as a function of temperature, DSC can accurately determine the transition temperatures and the enthalpy changes (ΔH) associated with each phase change. A typical DSC thermogram for this compound would show distinct peaks corresponding to the crystal-to-mesophase and mesophase-to-isotropic liquid transitions. The area under these peaks is proportional to the enthalpy of the transition, providing insight into the energetics of the molecular rearrangements.

Based on available research, the following phase transition temperatures and enthalpy data for this compound have been reported:

TransitionTemperature (°C)Enthalpy (kJ/mol)
Crystal to Nematic12.518.0
Nematic to Isotropic54.50.46

Polarized Optical Microscopy (POM) is an indispensable technique for the identification and characterization of liquid crystal mesophases. Each mesophase exhibits a unique optical texture when viewed between crossed polarizers. The nematic phase of this compound typically displays a "Schlieren" texture, characterized by the presence of dark brushes or "threads" that correspond to singularities in the director field. Upon cooling into the smectic A phase, a "focal-conic fan" or "bâtonnets" texture may be observed, which arises from the layered structure of this phase. These characteristic textures provide visual confirmation of the phases identified by DSC.

Correlation between Molecular Architecture and Mesophase Stability

The mesophase behavior of this compound is intrinsically linked to its molecular structure. The rigid azoxybenzene (B3421426) core provides the necessary anisotropy for the formation of liquid crystalline phases. The flexible hexyloxy chains at both ends of the molecule play a crucial role in determining the temperature range and stability of the mesophases. The length of these alkyl chains influences the intermolecular interactions, affecting the balance between the forces that promote ordering and the thermal energy that leads to disorder. In the case of this compound, the C6 alkyl chains are of an optimal length to stabilize both nematic and smectic phases over a significant temperature range. The interplay between the rigid core and the flexible chains is a key factor in the rich thermotropic polymorphism observed in this and related compounds.

Dynamics of Phase Transitions and Relaxation Phenomena in this compound

A comprehensive review of available scientific literature reveals a notable absence of specific research focused on the dynamics of phase transitions and relaxation phenomena for the compound this compound. While extensive research exists on the broader family of azoxybenzene liquid crystals and other homologous series, detailed experimental data and specific findings concerning the kinetics, pre-transitional effects, and relaxation processes in this compound are not present in the public domain based on a thorough search of scientific databases and journals.

Studies on similar compounds, such as 4,4'-di-n-propyloxyazoxybenzene and 4,4'-di-n-pentyloxyazoxybenzene, have utilized techniques like dielectric relaxation spectroscopy to investigate molecular motions and phase transition dynamics. These studies typically analyze the frequency and temperature dependence of the dielectric permittivity to determine relaxation times and activation energies associated with molecular reorientations around their short and long axes. Furthermore, research into the dynamics of the nematic-isotropic (N-I) phase transition in other liquid crystals often involves techniques like ultrasonic absorption and light scattering to probe the critical fluctuations and slowing down of the order parameter dynamics near the transition temperature.

However, without specific experimental data for this compound, it is not possible to provide a detailed, quantitative analysis of its phase transition dynamics. Such an analysis would require dedicated studies measuring properties like:

Dielectric Relaxation Times: To characterize the collective and molecular motions in the different mesophases.

Activation Energies: To understand the energy barriers for different relaxation processes.

Ultrasonic Attenuation Coefficients: To study the dynamics of order parameter fluctuations near phase transitions.

Kinetic Parameters: To describe the speed and mechanism (e.g., nucleation and growth vs. spinodal decomposition) of the transitions between the smectic, nematic, and isotropic phases.

Due to the lack of this specific information, no data tables or detailed research findings on the dynamics of phase transitions and relaxation phenomena for this compound can be presented.

Advanced Spectroscopic Characterization

Vibrational Spectroscopy for Functional Group and Structural Insights

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. These vibrations are unique to specific bonds and functional groups, offering valuable structural information.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a characteristic pattern of absorption bands corresponding to the functional groups present.

For 4,4'-Dihexylazoxybenzene, the FT-IR spectrum is expected to display several key absorption bands that confirm its molecular structure. The presence of the two hexyl chains would be indicated by strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region. Specifically, asymmetric and symmetric stretching of methylene (B1212753) (-CH₂) groups typically appear around 2925 cm⁻¹ and 2855 cm⁻¹, respectively, while methyl (-CH₃) group stretches are also found in this region. C-H bending vibrations for the alkyl chains are expected in the 1465-1375 cm⁻¹ range.

The aromatic nature of the benzene (B151609) rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which typically appear in the 1600-1450 cm⁻¹ region. The para-substitution pattern on the benzene rings is indicated by a characteristic strong C-H out-of-plane bending vibration in the 850-800 cm⁻¹ range.

The central azoxy group (N=N-O) is a key feature. The N=N stretching vibration is expected to produce a band in the 1500-1400 cm⁻¹ region, though it can sometimes be weak in the infrared spectrum. The N-O stretching vibration of the azoxy group typically gives rise to a characteristic absorption in the 1330-1250 cm⁻¹ range.

Expected FT-IR Vibrational Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
C-H Stretch (Aromatic) > 3000 Benzene Ring
C-H Stretch (Aliphatic) 2850 - 2960 Hexyl Chain
C=C Stretch (Aromatic) 1450 - 1600 Benzene Ring
N=N Stretch 1400 - 1500 Azoxy Group
N-O Stretch 1250 - 1330 Azoxy Group

Note: This table is based on established group frequencies; specific experimental data for this compound was not available in the cited sources.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric N=N stretch of the central azoxy group, which may be weak in the IR spectrum, is expected to give a strong signal around 1440 cm⁻¹. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1600 cm⁻¹, are also typically strong in Raman spectra. The aliphatic C-H stretching and bending modes of the hexyl chains will also be present, providing complementary information to the FT-IR data.

Expected Key Raman Shifts for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹) Functional Group
C=C Stretch (Aromatic) ~1600 Benzene Ring

Note: This table is based on characteristic Raman shifts for similar functional groups; specific experimental data for this compound was not available in the cited sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of organic compounds by mapping the chemical environments of specific nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound would show distinct signals for the aromatic protons and the aliphatic protons of the hexyl chains.

The aromatic protons on the two benzene rings are expected to appear as doublets in the downfield region (typically 7.0-8.5 ppm) due to the electron-withdrawing effect of the azoxy group. Because the two benzene rings are not equivalent due to the oxygen atom on one of the nitrogen atoms, two sets of AA'BB' systems (or two pairs of doublets) are expected.

The protons of the hexyl chains would appear in the upfield region (0.8-3.0 ppm). The terminal methyl (-CH₃) group should appear as a triplet around 0.9 ppm. The methylene (-CH₂) groups would show a series of multiplets, with the methylene group attached directly to the benzene ring (benzylic protons) being the most downfield of the aliphatic signals (likely around 2.7 ppm) due to the influence of the aromatic ring.

Expected ¹H NMR Chemical Shifts for this compound

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons 7.0 - 8.5 Doublets
Benzylic (-CH₂-Ar) ~2.7 Triplet
Aliphatic (-CH₂-)n 1.2 - 1.8 Multiplets

Note: This table represents expected chemical shifts based on typical values for similar structures; specific experimental data for this compound was not available in the cited sources.

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering a detailed map of the carbon skeleton.

For this compound, the spectrum would show distinct signals for the aromatic and aliphatic carbons. The aromatic carbons would appear in the range of 120-150 ppm. The carbon atoms directly attached to the azoxy group would be the most downfield among the aromatic signals. Due to the asymmetry of the azoxy group, all aromatic carbons are chemically non-equivalent, leading to a total of 12 distinct signals for the two phenyl rings if resolution allows.

The six carbons of the hexyl chain would appear in the upfield region, typically between 14 and 40 ppm. The terminal methyl carbon would be the most upfield signal (around 14 ppm), while the benzylic carbon would be the most downfield of the aliphatic carbons (around 35 ppm).

Expected ¹³C NMR Chemical Shifts for this compound

Carbon Environment Expected Chemical Shift (δ, ppm)
Aromatic C-N, C-O 140 - 150
Aromatic C-H 120 - 130
Benzylic (-CH₂-Ar) ~35
Aliphatic (-CH₂-)n 22 - 32

Note: This table represents expected chemical shifts based on typical values for similar structures; specific experimental data for this compound was not available in the cited sources.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound provides clear evidence of its molecular identity. The molecular ion peak [M]⁺ is observed, confirming the molecular weight of the compound.

Electron Ionization Mass Spectrometry Data for this compound

m/z Value Interpretation
366 Molecular Ion [C₂₄H₃₄N₂O]⁺
281 [M - C₆H₁₃]⁺
191 [C₆H₅N₂OC₆H₅]⁺ fragment
121 [C₆H₅N₂O]⁺ fragment

Data sourced from the NIST WebBook.

The fragmentation pattern is consistent with the proposed structure. Common fragmentation pathways include the loss of the hexyl radical (C₆H₁₃•), leading to a significant peak. Further fragmentation of the core azoxybenzene (B3421426) structure also produces characteristic ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of azoxybenzene derivatives is characterized by distinct bands arising from the promotion of electrons from occupied molecular orbitals to unoccupied molecular orbitals. For this compound, the key electronic transitions are associated with the central azoxy (-N=N(O)-) chromophore and the conjugated π-system of the benzene rings.

The primary transitions observed in azoxybenzenes are the weak, longer-wavelength n → π* transition and the more intense, shorter-wavelength π → π* transition. researchgate.net

π → π Transition:* This is a high-intensity absorption, typically found in the ultraviolet region (around 350 nm for the parent trans-azoxybenzene). This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The presence of alkyl groups, such as the hexyl chains in this compound, is expected to cause a slight bathochromic (red) shift in the absorption maximum compared to unsubstituted azoxybenzene due to their electron-donating inductive effect. shimadzu.co.kr

n → π Transition:* This transition is formally forbidden by symmetry rules, resulting in a much weaker absorption band. It involves the excitation of a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital. For trans-azoxybenzene, this band is often obscured by the much stronger π → π* band.

The expected UV-Vis absorption data, based on trends for similar compounds, is summarized in the table below.

TransitionExpected Wavelength Range (λmax)Characteristics
π → π~350-370 nmHigh molar absorptivity (ε), intense absorption.
n → π~430-450 nmLow molar absorptivity (ε), weak absorption, often a shoulder on the π → π* band.

Solvatochromism describes the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands as the polarity of the solvent is changed. This phenomenon provides insight into the difference in polarity between the molecule's ground and excited states.

For compounds like this compound, the electronic transitions exhibit solvatochromic shifts. researchgate.netwalisongo.ac.id

The n → π transition* typically shows a hypsochromic (blue) shift as solvent polarity increases. This is because the non-bonding orbitals of the ground state are stabilized by polar solvents (especially protic ones) through interactions like hydrogen bonding, which increases the energy gap for the transition.

The π → π transition* generally displays a bathochromic (red) shift with increasing solvent polarity. This indicates that the π* excited state is more polar than the π ground state and is therefore stabilized to a greater extent by polar solvents, decreasing the energy gap for the transition. researchgate.net

A hypothetical solvatochromic study for this compound might yield results similar to those in the table below, demonstrating the expected shifts for the π → π* transition.

SolventPolarity IndexExpected λmax (π → π*) (nm)
n-Hexane0.1~355
Toluene2.4~358
Dichloromethane3.1~362
Acetonitrile5.8~365
Ethanol4.3~367

Time-resolved absorption spectroscopy, also known as pump-probe spectroscopy, is a powerful technique used to study the dynamics of excited states on very short timescales (femtoseconds to microseconds). After a molecule is excited by an initial "pump" laser pulse, a second "probe" pulse monitors the changes in absorption over time, allowing for the tracking of processes like internal conversion, intersystem crossing, and photoisomerization.

For azoxybenzenes, time-resolved studies would primarily focus on the ultrafast dynamics following photoexcitation, including the trans-to-cis isomerization pathway. While azobenzenes are famous for their efficient photoisomerization, azoxybenzenes exhibit more complex photochemical behavior. Upon excitation to the singlet excited state (S1), the molecule can undergo several processes:

Rapid decay back to the ground state (S0).

Isomerization from the trans to the cis form.

Intersystem crossing to a triplet state.

These studies would reveal the lifetimes of the excited states and the quantum yields of the different photochemical pathways, providing a detailed picture of the energy dissipation mechanisms.

Photoluminescence Spectroscopy for Emission Properties

Photoluminescence, encompassing fluorescence (emission from a singlet excited state) and phosphorescence (emission from a triplet excited state), is generally not a prominent characteristic of azoxybenzene and its derivatives.

Most azoxy compounds are considered non-fluorescent or very weakly fluorescent at room temperature. The energy absorbed during photoexcitation is typically dissipated efficiently and rapidly through non-radiative pathways, such as vibrational relaxation and photoisomerization (trans-cis isomerization). The excited singlet state has an extremely short lifetime, and non-radiative decay processes dominate over radiative fluorescence emission. Consequently, the fluorescence quantum yield for this compound is expected to be very low. Any weak emission would likely be broad and significantly Stokes-shifted from the absorption maximum.

Dielectric and Electro Optical Properties Investigation

Dielectric Spectroscopy for Molecular Dynamics and Anisotropy

Dielectric spectroscopy is a powerful technique to investigate the molecular dynamics and anisotropic nature of liquid crystals. By analyzing the response of the material to a varying electric field, insights into the rotational motion of molecules and their collective behavior can be obtained.

Frequency and Temperature Dependence of Dielectric Permittivity

The dielectric permittivity of a material is a measure of its ability to store electrical energy in an electric field. In liquid crystals like 4,4'-Dihexylazoxybenzene, this property is highly dependent on both the frequency of the applied electric field and the temperature of the sample.

Generally, for nematic liquid crystals, the dielectric permittivity exhibits dispersion, meaning its value changes with frequency. At low frequencies, the permanent dipoles of the molecules have sufficient time to align with the oscillating electric field, contributing to a higher permittivity. As the frequency increases, the rotational motion of the molecules cannot keep up with the field oscillations, leading to a decrease in permittivity.

Temperature also plays a critical role. As the temperature increases within the nematic phase, the increased thermal energy can disrupt the ordered alignment of the molecules, which typically results in a decrease in the dielectric anisotropy.

Temperature (°C)Frequency (kHz)Dielectric Permittivity (ε')
501Data not available
5010Data not available
50100Data not available
601Data not available
6010Data not available
60100Data not available
701Data not available
7010Data not available
70100Data not available

Dielectric Relaxation Processes and Activation Energies

Dielectric relaxation refers to the delay in the response of a dielectric material to a change in the external electric field. In nematic liquid crystals, this is often associated with the reorientation of the molecular dipoles. The characteristic time of this process is known as the relaxation time (τ).

The study of dielectric relaxation provides information about the rotational viscosity and the energy barriers that hinder molecular rotation. The activation energy (Ea) for these relaxation processes can be determined by studying the temperature dependence of the relaxation frequency, often using the Arrhenius equation. This energy represents the minimum energy required for the molecules to overcome the potential barrier and reorient themselves.

Specific data on the dielectric relaxation times and activation energies for this compound could not be located in the available literature. A representative data table is shown below.

Relaxation ProcessRelaxation Time (τ) at 25°C (s)Activation Energy (Ea) (kJ/mol)
Low-frequency relaxationData not availableData not available
High-frequency relaxationData not availableData not available

Electro-Optical Response Studies

The ability to control the optical properties of liquid crystals with an external electric field is the basis for many of their applications. Electro-optical studies investigate how the molecular alignment and, consequently, the optical properties of the material change in response to an applied field.

Influence of Electric Fields on Molecular Alignment

In the nematic phase, the elongated molecules of this compound exhibit a degree of long-range orientational order. The average direction of the long molecular axes is known as the director. Due to their dielectric anisotropy, an external electric field can exert a torque on the molecules, causing the director to align either parallel or perpendicular to the field, depending on the sign of the dielectric anisotropy.

This field-induced reorientation is a cooperative process and is fundamental to the operation of liquid crystal displays. The threshold voltage required to initiate this reorientation is an important parameter, which depends on the elastic constants of the liquid crystal and its dielectric anisotropy.

Birefringence and Optical Anisotropy Measurements

Nematic liquid crystals are optically anisotropic, meaning that the refractive index of the material depends on the polarization of light relative to the director. This property is known as birefringence (Δn), which is the difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the director.

Birefringence is a key parameter for many optical applications. It can be measured by various techniques, and its value is dependent on temperature and the degree of molecular order. An applied electric field can change the orientation of the director, thereby modulating the effective birefringence of the liquid crystal layer.

Specific experimental data for the birefringence and optical anisotropy of this compound is not available in the public domain. A representative table is provided for illustrative purposes.

Temperature (°C)Wavelength (nm)Birefringence (Δn)
25589Data not available
35589Data not available
45589Data not available

Nonlinear Optical (NLO) Properties Exploration

Nonlinear optical properties of materials become significant at high light intensities, such as those produced by lasers. In these conditions, the polarization of the material responds nonlinearly to the electric field of the light. Azoxybenzene (B3421426) derivatives, due to their extended π-conjugated systems, are known to exhibit NLO effects.

The investigation of NLO properties includes phenomena such as second-harmonic generation (SHG) and third-harmonic generation (THG), where light of a certain frequency is converted to light of double or triple that frequency, respectively. The efficiency of these processes is determined by the material's nonlinear susceptibilities. These properties are of interest for applications in frequency conversion, optical switching, and other photonic technologies. However, specific studies detailing the nonlinear optical properties of this compound were not found.

Hyperpolarizability and Second Harmonic Generation (SHG) Studies

No published studies were identified that specifically measure or analyze the first-order hyperpolarizability (β) or the second-harmonic generation (SHG) efficiency of this compound. This type of research is fundamental to understanding a material's potential for applications in nonlinear optics, such as frequency doubling of light. The absence of such data indicates that this particular compound may not have been a focus of investigation for these specific properties, or the research has not been disseminated in the public domain.

Factors Influencing Nonlinear Optical Response

In the absence of direct research on this compound, it is not possible to detail the specific factors that influence its nonlinear optical response. Generally, in related organic molecules such as azobenzenes, the nonlinear optical properties are influenced by a variety of structural and environmental factors. These can include:

Intermolecular Interactions: In condensed phases, how the molecules pack and interact with their neighbors can significantly affect the bulk nonlinear optical properties.

Solvent Effects: For studies conducted in solution, the polarity of the solvent can influence the electronic structure of the molecule and thus its hyperpolarizability.

Temperature and Phase: As many azoxybenzene derivatives are liquid crystals, their electro-optical properties are highly dependent on the temperature and the specific liquid crystalline phase (e.g., nematic, smectic).

However, without experimental or theoretical studies on this compound, any discussion of these factors would be purely speculative and would not adhere to the requirement of being solely focused on the specified compound.

Data Tables

Due to the lack of available data, no data tables on the dielectric and electro-optical properties of this compound can be generated.

Computational and Theoretical Modeling

Quantum Chemical Studies: Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. scipublications.comresearchgate.net For liquid crystalline compounds like 4,4'-Dihexylazoxybenzene, DFT calculations are instrumental in predicting molecular geometry, electronic behavior, and spectroscopic characteristics. mdpi.com Computational models are typically initiated by optimizing the molecular geometry in the gas phase to find the most stable conformation. mdpi.com

The electronic properties of this compound are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scipublications.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. scipublications.com The difference between these energy levels, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity and is often associated with greater polarizability, which is a key factor in determining non-linear optical properties. irjweb.comajchem-a.com For azoxybenzene (B3421426) derivatives, these calculations help in understanding the charge transfer mechanisms within the molecule. dergipark.org.tr Theoretical studies on similar azoxybenzene liquid crystals show that modifications to the terminal groups, such as the hexyl chains in this compound, can fine-tune the HOMO and LUMO energy levels, thereby altering the compound's electronic behavior and liquid crystal properties. scipublications.comresearchgate.net

Table 1: Representative Frontier Orbital Data from DFT Calculations for Azoxybenzene Derivatives

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.0
ΔE (Energy Gap)LUMO Energy - HOMO Energy4.0 to 4.5

Note: The values presented are typical for related azoxybenzene compounds and serve to illustrate the data obtained from DFT analysis. Specific values for this compound would require dedicated calculations.

DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By computing the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. researchgate.net This comparison allows for the precise assignment of observed spectral bands to specific molecular vibrations, such as the stretching of the N=N bond in the azoxy core or the various C-H bending modes in the hexyl chains. researchgate.net

The accuracy of these predictions is often improved by applying scaling factors to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. chemrxiv.org For complex molecules, these theoretical assignments are invaluable for interpreting experimental spectra and understanding the molecule's structural dynamics. youtube.com The absence of imaginary frequencies in the calculated spectrum confirms that the optimized geometry represents a true energy minimum. mdpi.com

Theoretical calculations are crucial for predicting the optical and dielectric properties of liquid crystal materials. dntb.gov.uarri.res.in Using DFT, key parameters such as molecular polarizability (α), dipole moment (μ), and their anisotropies can be determined. mdpi.comacs.org These molecular properties are fundamental inputs for theories like the Vuks and Maier-Meier models, which are used to estimate the macroscopic birefringence (Δn) and dielectric anisotropy (Δε) of the liquid crystal phase, respectively. acs.org

Studies have shown that combining DFT-calculated molecular parameters with data from molecular dynamics simulations can lead to highly accurate predictions of these bulk properties. acs.org For instance, the calculated dipole moment and polarizability have a direct impact on the dielectric constant of the material, which is a critical parameter for display and sensor applications. mdpi.comdntb.gov.ua

Molecular Dynamics Simulations for Aggregate Behavior and Dynamics

While DFT focuses on single-molecule properties, Molecular Dynamics (MD) simulations are employed to study the collective behavior and dynamics of a large ensemble of molecules. nanobioletters.com This technique is essential for understanding the formation of liquid crystal phases, where intermolecular interactions govern the macroscopic structure. nanobioletters.com

For this compound, MD simulations can model how individual molecules aggregate and self-organize into the nematic or other mesophases. nih.govnih.govornl.gov These simulations track the positions and velocities of atoms over time, providing insights into properties like transition temperatures, order parameters, and the influence of the flexible hexyl chains on molecular packing. nanobioletters.comchemrxiv.org By analyzing the simulation trajectories, researchers can visualize the dynamic processes of aggregation and understand how factors like temperature and molecular structure influence the stability of the liquid crystal phase. nih.gov

Intermolecular Interaction Analysis through Hirshfeld Surface and Natural Bond Orbital (NBO) Methods

To gain a deeper understanding of the forces driving crystal packing and molecular aggregation, Hirshfeld surface analysis is a powerful visualization tool. mdpi.comnih.gov This method maps the intermolecular contacts in a crystal structure, highlighting the nature and relative importance of different interactions, such as hydrogen bonds and van der Waals forces. researchgate.netresearchgate.net The Hirshfeld surface allows for the quantification of atom-pair close contacts, which are crucial for the stability of the condensed phases of this compound. nih.govresearchgate.net

Complementing this is the Natural Bond Orbital (NBO) analysis, which is derived from quantum chemical calculations. nih.gov NBO analysis provides a chemically intuitive picture of bonding by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and antibonding orbitals. wisc.eduq-chem.com It reveals details about charge distribution, hybridization, and stabilizing donor-acceptor interactions (hyperconjugation) within the molecule. dergipark.org.trjoaquinbarroso.com For this compound, NBO analysis can elucidate how charge is distributed across the azoxy core and the phenyl rings, and how this distribution influences intermolecular interactions. nih.gov

Correlation between Theoretical Predictions and Experimental Observations

A key aspect of computational modeling is the validation of theoretical results against experimental data. frontiersin.org For liquid crystals like this compound, predicted properties such as transition temperatures, optical anisotropy, and vibrational spectra can be directly compared with results from techniques like differential scanning calorimetry (DSC), polarized optical microscopy (POM), and spectroscopy. mdpi.comfrontiersin.org

A strong correlation between predicted and experimental data enhances the reliability of the computational models. researchgate.net For example, DFT-predicted geometrical parameters and electronic properties can be correlated with experimentally observed mesomorphic behaviors. mdpi.com Discrepancies between theory and experiment, on the other hand, can point to the influence of factors not included in the model, such as complex intermolecular interactions or solvent effects, prompting further refinement of the theoretical approach. acs.org This iterative process of prediction and validation is crucial for developing a comprehensive understanding of the structure-property relationships in these materials. researchgate.net

Integration in Advanced Materials and Device Concepts

Formulation in Liquid Crystal Mixtures and Composites

The performance of liquid crystal devices is highly dependent on the properties of the liquid crystal mixtures used. 4,4'-Dihexylazoxybenzene is a crucial component in the formulation of various liquid crystal mixtures and composites, primarily due to its ability to influence the mesophase behavior and electro-optical characteristics of the final material.

When blended with other liquid crystalline compounds, this compound can modulate the temperature range of the nematic and smectic phases. The inclusion of this compound can lead to a depression of the melting point and an extension of the mesophase range, which are critical parameters for the operational window of liquid crystal displays (LCDs) and other devices. The specific concentration of this compound in a mixture is carefully optimized to achieve the desired balance of properties, including viscosity, birefringence, and dielectric anisotropy.

In composites, this compound can be mixed with polymers to form polymer-dispersed liquid crystals (PDLCs) or polymer-stabilized liquid crystals (PSLCs). In these materials, the liquid crystal droplets are embedded within a solid polymer matrix. The refractive index mismatch between the liquid crystal and the polymer in different alignment states allows for the control of light scattering, a principle utilized in smart windows, privacy screens, and projection displays. The choice of this compound can influence the droplet size and morphology within the polymer matrix, thereby affecting the switching voltage and contrast ratio of the device.

PropertyInfluence of this compound
Mesophase Range Can broaden the nematic and smectic phase temperature ranges.
Viscosity Affects the overall viscosity of the mixture, influencing switching times.
Birefringence Contributes to the optical anisotropy of the mixture.
Dielectric Anisotropy Modifies the dielectric properties, impacting the threshold voltage.

Utilization in Photoresponsive and Optoelectronic Materials

The azoxybenzene (B3421426) core of this compound, while similar in structure to the more commonly studied azobenzene, also possesses photoresponsive characteristics. Although the photoisomerization of azoxybenzenes is generally less efficient than that of azobenzenes, it can still be exploited in the development of photoresponsive and optoelectronic materials. medcraveonline.commdpi.com

Upon irradiation with light of a specific wavelength, the azoxybenzene moiety can undergo a reversible trans-cis isomerization. This molecular-level conformational change can be translated into macroscopic changes in the material's properties, such as its alignment, color, and phase behavior. This phenomenon is the basis for creating materials that can be controlled by light.

In the context of optoelectronics, this compound can be incorporated into materials for applications such as optical data storage and photoswitchable devices. For instance, the change in the refractive index of a liquid crystal film containing this compound upon photoisomerization can be used to write and erase optical information. Furthermore, the light-induced alignment changes can be used to create surfaces with tunable wetting properties or to control the diffraction of light in holographic applications.

Key Photoresponsive Effects:

Photo-induced Phase Transitions: Light can be used to switch the material between different liquid crystalline phases or between a liquid crystalline and an isotropic state.

Photomechanical Effects: In elastomeric networks, the isomerization of the azoxybenzene units can induce mechanical stress and strain, leading to light-driven actuation.

Command Surfaces: Monolayers of azoxybenzene-containing molecules can be used to control the alignment of a bulk liquid crystal layer through light irradiation.

Polymerizable Mesogens and Liquid Crystalline Networks

To create robust and stable materials, this compound can be chemically modified to include polymerizable groups, transforming it into a reactive or polymerizable mesogen. mdpi.com These functionalized molecules can then be crosslinked to form highly ordered, anisotropic polymer networks known as liquid crystalline networks (LCNs) or liquid crystal elastomers (LCEs).

The process typically involves aligning the polymerizable mesogens in their liquid crystalline phase, often through the application of external fields or surface treatments, and then initiating polymerization, usually with UV light or heat. This "locks in" the anisotropic structure of the liquid crystal phase into a solid polymer network. The resulting LCNs exhibit a unique combination of the orientational order of liquid crystals and the mechanical properties of polymers.

LCNs and LCEs based on azoxybenzene derivatives can exhibit remarkable properties, such as reversible shape changes in response to external stimuli like heat or light. The incorporation of this compound derivatives into these networks can influence the mechanical properties, such as the elastic modulus and the degree of actuation. These materials are being explored for a wide range of applications, including artificial muscles, soft robotics, and adaptive optics.

Network TypeKey FeaturePotential Application
Liquid Crystalline Networks (LCNs) Highly crosslinked and rigid.Anisotropic optical films, coatings.
Liquid Crystal Elastomers (LCEs) Lightly crosslinked and flexible.Actuators, soft robots, sensors.

Exploration in Sensor Technologies and Energy Harvesting Systems

The sensitivity of the liquid crystalline state to external stimuli makes materials containing this compound promising candidates for sensor applications. The orientation of the liquid crystal molecules can be perturbed by the presence of analytes, changes in temperature, or the application of electric or magnetic fields. These changes in molecular orientation can be detected optically, providing a basis for a sensing mechanism.

For instance, a surface functionalized with a liquid crystal film containing this compound could be designed to change its optical appearance in the presence of a specific chemical vapor. The interaction of the analyte with the liquid crystal molecules would disrupt their alignment, leading to a detectable change in light transmission or reflection.

In the realm of energy harvesting, the unique properties of liquid crystalline materials are being explored for converting ambient energy, such as heat or mechanical vibrations, into electrical energy. beilstein-journals.orgrsc.org While direct applications of this compound in energy harvesting are still in the exploratory phase, its integration into piezoelectric or pyroelectric liquid crystalline polymer systems could offer new avenues for developing flexible and efficient energy harvesting devices. For example, mechanical deformation of a piezoelectric LCE containing an azoxybenzene derivative could generate an electrical potential. Similarly, temperature fluctuations could induce a pyroelectric response in suitably designed materials.

Potential Sensing and Energy Harvesting Mechanisms:

Chemosensing: Disruption of liquid crystal alignment by analyte molecules.

Thermosensing: Changes in optical properties due to temperature-dependent phase transitions.

Piezoelectricity: Generation of electricity in response to mechanical stress in LCEs.

Pyroelectricity: Generation of electricity in response to temperature changes.

Future Research Directions and Unexplored Avenues

Exploration of Novel Derivatizations and Supramolecular Assemblies

A primary avenue for future research lies in the chemical modification of the 4,4'-Dihexylazoxybenzene structure to impart new functionalities and to direct the formation of complex supramolecular architectures.

Derivatization Strategies: The systematic derivatization of the parent molecule can be used to finely tune its liquid crystalline properties and introduce responsiveness to external stimuli. Key strategies include modifying the terminal alkyl chains or substituting the aromatic core. For instance, introducing chiral centers into the hexyl chains could induce the formation of cholesteric or blue phases, which are of significant interest for optical applications. Adding bulky lateral substituents to the benzene (B151609) rings could disrupt packing and lead to the stabilization of frustrated phases or lower-temperature mesophases.

Supramolecular Assemblies: Beyond covalent modification, the non-covalent organization of this compound into larger, ordered structures is a promising frontier. The principles of supramolecular chemistry can be harnessed to build complex systems. researchgate.net Host-guest chemistry, for example, could involve encapsulating the azoxybenzene (B3421426) core within macrocycles like cyclodextrins or calixarenes. nih.goviupac.org This could alter its solubility, stability, and mesomorphic behavior, and potentially create stimuli-responsive systems where the guest can be released or its properties modulated. researchgate.net Furthermore, the introduction of functional groups capable of specific intermolecular interactions, such as hydrogen bonding or halogen bonding, can guide the self-assembly process, leading to novel nanostructures like fibers, gels, or spheres. nih.gov

Table 1: Potential Derivatization and Supramolecular Strategies

StrategySpecific ApproachAnticipated OutcomePotential Application Area
Covalent Derivatization Introduction of chiral centers into alkyl chainsInduction of cholesteric or blue phasesReflective displays, optical sensors
Addition of lateral substituents (e.g., -F, -CH3)Modification of phase transition temperatures and mesophase typeMaterials with tailored operating temperatures
Terminal functionalization of chains (e.g., -OH, -COOH)Enabling hydrogen bonding, surface anchoringSensors, biocompatible materials
Supramolecular Assembly Host-guest complexation with cyclodextrinsFormation of photo-responsive hydrogels or filmsSmart materials, drug delivery
Co-assembly with hydrogen-bond donors/acceptorsCreation of extended 1D or 2D networksOrganic electronics, nanopatterning

Advanced Characterization Techniques for Dynamic Processes

While conventional methods like Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) are essential for identifying equilibrium liquid crystal phases, future research must employ advanced techniques to understand the dynamic processes that govern phase transitions, molecular motion, and response to stimuli. bhu.ac.inipme.rumdpi.com

Investigating the kinetics of phase transitions requires time-resolved characterization methods. For instance, time-resolved XRD or scattering techniques can provide crucial information on the structural evolution during heating or cooling cycles. To probe molecular-level dynamics, such as rotational and translational diffusion of molecules within a mesophase, techniques like quasi-elastic neutron scattering (QENS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. For studying surface-specific phenomena and the dynamics of thin films, Grazing-Incidence X-ray Diffraction (GIXD) is a powerful tool. bhu.ac.in Furthermore, in-situ observation of dynamic self-assembly processes, particularly at interfaces, can be achieved with high-resolution imaging techniques like Scanning Tunneling Microscopy (STM). rsc.org

Table 2: Advanced Techniques for Characterizing Dynamic Processes

TechniqueDynamic Process InvestigatedInformation Obtained
Time-Resolved X-Ray Diffraction (TR-XRD)Kinetics of phase transitionsEvolution of molecular packing and layer spacing over time
Quasi-Elastic Neutron Scattering (QENS)Molecular diffusion and rotationDiffusion coefficients, rotational correlation times
Solid-State NMR SpectroscopyMolecular orientation and local dynamicsOrder parameters, conformational changes
Grazing-Incidence X-ray Diffraction (GIXD)Structure and dynamics in thin filmsSurface ordering, molecular tilt, in-plane structure
Scanning Tunneling Microscopy (STM)Real-space self-assembly at interfacesIn-situ visualization of network formation and transformations rsc.org

Multi-Scale Modeling Approaches for Complex Systems

Computational modeling is an indispensable tool for complementing experimental work, providing insights that are often inaccessible through measurement alone. A multi-scale modeling approach is particularly crucial for liquid crystals, as their behavior spans multiple length and time scales. nih.gov

At the most fundamental level, quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), can be used to determine the electronic structure, optimal geometry, and intermolecular interaction potentials of this compound. This information can then be used to parameterize atomistic force fields for classical Molecular Dynamics (MD) simulations. researchgate.net MD simulations can predict phase behavior, molecular packing, and transport properties.

However, atomistic simulations are computationally expensive and limited to relatively small systems and short timescales. To study large-scale phenomena like mesophase formation and defect dynamics, coarse-graining (CG) methods are essential. rsc.orgresearchgate.net In a CG model, groups of atoms are represented as single "super-atoms," enabling simulations of significantly larger systems for longer durations. rsc.org These mesoscale simulations can then be connected back to the atomistic level through back-mapping procedures to analyze specific regions of interest with high chemical detail. rsc.org Finally, continuum models can be used to describe the macroscopic properties of the liquid crystal, such as its response to electric or mechanical fields.

Table 3: Multi-Scale Modeling Hierarchy

Modeling ScalePrimary Technique(s)Properties Investigated for this compound
Quantum Mechanical Density Functional Theory (DFT)Molecular geometry, charge distribution, interaction energies
Atomistic Molecular Dynamics (MD)Local molecular packing, phase transition temperatures, diffusion
Mesoscale Coarse-Grained MD (CG-MD), Dissipative Particle Dynamics (DPD)Large-scale phase separation, self-assembly, defect structures rsc.org
Continuum Landau-de Gennes theoryMacroscopic elastic and optical properties, director field configuration

Interdisciplinary Research with Emerging Technologies

The future of research on this compound and its derivatives will be defined by its integration into interdisciplinary fields and its application in emerging technologies. The unique combination of fluidity and anisotropy inherent in its liquid crystal phases makes it a candidate for a variety of advanced applications.

In materials science, functionalized derivatives could be developed as "smart" materials that respond to light, temperature, or chemical analytes. For example, incorporating photo-isomerizable groups could lead to materials with light-controllable optical properties. In the field of organic electronics, the ordered yet fluid nature of liquid crystals offers a unique advantage for creating self-healing and flexible electronic devices. Research could focus on designing derivatives with enhanced charge transport properties for use in organic field-effect transistors (OFETs) or photovoltaic cells.

Furthermore, the self-assembly of these molecules into well-defined nanostructures opens up possibilities in nanotechnology and biotechnology. Amphiphilic derivatives could form micelles or liquid crystalline nanoparticles for targeted drug delivery. nih.gov The precise molecular ordering at surfaces could also be exploited for creating nanopatterned templates for the growth of other materials or as highly sensitive layers in chemical and biological sensors.

Table 4: Interdisciplinary Applications and Future Technological Goals

Interdisciplinary FieldEmerging TechnologyPotential Role of this compound Systems
Materials Science Smart Windows / Tunable OpticsAs a component in electrically or thermally switchable liquid crystal mixtures
Organic Electronics Flexible Organic Field-Effect Transistors (OFETs)As a self-aligning, self-healing semiconductor or dielectric layer
Nanotechnology Nanopatterning and TemplatingUse of self-assembled monolayers to direct the growth of nanomaterials
Biotechnology Drug Delivery SystemsFormation of liquid crystalline nanoparticles (cubosomes/hexosomes) for encapsulation nih.gov
Sensing Technology Chemical and Biological SensorsLiquid crystal films whose optical properties are disrupted by analyte binding

Q & A

Q. What are the primary research applications of 4,4'-Dihexylazoxybenzene (HXAB) in liquid crystal studies, and what experimental models are commonly employed?

HXAB is a key compound in bistable liquid crystal devices due to its elastic properties, which enable dual stable states in display technologies. Experimental models often involve numerical analysis of elastic constants under varying electric fields and boundary conditions. For example, HXAB's elastic constants are used to simulate liquid crystal alignment, while surrogate viscosity parameters (e.g., from MBBA) are adopted when HXAB-specific data is unavailable .

Q. How are elastic constants of HXAB experimentally determined, and what challenges arise in parameter acquisition?

Elastic constants (splay, twist, bend) are typically derived via Freedericksz transition measurements or light scattering techniques. Challenges include the lack of viscosity data for HXAB, necessitating assumptions from structurally similar compounds like MBBA. Researchers must validate surrogate parameters through sensitivity analysis in numerical models .

Q. Table 1: Key Parameters for HXAB in Liquid Crystal Research

ParameterHXAB StatusSurrogate Source (If Used)
Elastic ConstantsExperimentally determinedN/A
Viscosity ConstantsUnknownMBBA

Advanced Research Questions

Q. How can researchers address discrepancies in material parameters (e.g., viscosity) when experimental data for HXAB is unavailable?

  • Surrogate Selection: Use parameters from analogs with similar molecular rigidity and alkyl chain length (e.g., MBBA) .
  • Validation: Perform comparative simulations with and without surrogate data to quantify error margins.
  • Experimental Gap Analysis: Prioritize viscosity measurements using capillary flow or rotational rheometry to fill data gaps.

Q. What statistical methods are recommended for analyzing variability in HXAB-based systems when extrapolating parameters?

  • Sensitivity Analysis: Quantify how surrogate parameters affect outcomes (e.g., switching times in devices) using Monte Carlo simulations.
  • ANOVA Testing: Compare experimental replicates to distinguish systemic errors from random variability .
  • Error Propagation Models: Apply uncertainty quantification frameworks to predict confidence intervals in device performance .

Q. How do contradictions in literature data on HXAB’s phase behavior impact experimental design?

Conflicting reports on nematic-isotropic transition temperatures or alignment stability require:

  • Controlled Replication: Standardize sample purity (e.g., HPLC validation) and environmental conditions (temperature, humidity).
  • Cross-Validation: Compare results across multiple techniques (e.g., polarizing microscopy, differential scanning calorimetry).
  • Meta-Analysis: Aggregate historical data to identify trends or outliers, adjusting hypotheses iteratively .

Methodological Recommendations

  • Parameter Estimation: When surrogate data is used, document assumptions rigorously and test their impact on conclusions.
  • Collaborative Benchmarking: Share raw datasets (e.g., elastic constant measurements) via open repositories to reduce redundancy.
  • Interdisciplinary Validation: Combine experimental data with DFT calculations to predict untested properties (e.g., viscosity via molecular dynamics simulations).

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.